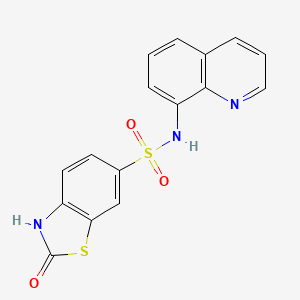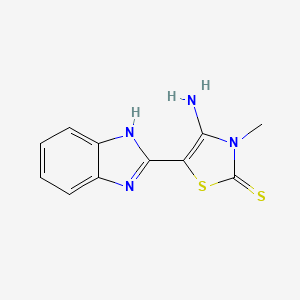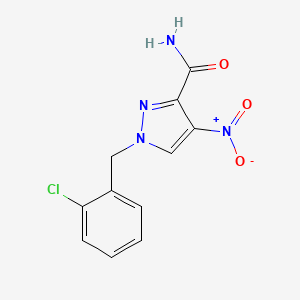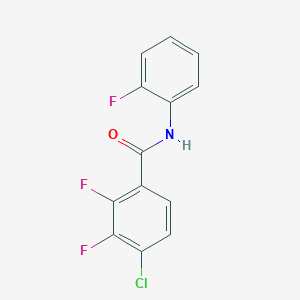![molecular formula C23H23N3O B3746712 2,6-dimethyl-1-[2-(2-methyl-1H-indol-3-yl)ethyl]-5-phenylpyrimidin-4(1H)-one](/img/structure/B3746712.png)
2,6-dimethyl-1-[2-(2-methyl-1H-indol-3-yl)ethyl]-5-phenylpyrimidin-4(1H)-one
Vue d'ensemble
Description
2,6-dimethyl-1-[2-(2-methyl-1H-indol-3-yl)ethyl]-5-phenylpyrimidin-4(1H)-one, also known as GSK-3β inhibitor VIII, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 2,6-dimethyl-1-[2-(2-methyl-1H-indol-3-yl)ethyl]-5-phenylpyrimidin-4(1H)-one involves the inhibition of 2,6-dimethyl-1-[2-(2-methyl-1H-indol-3-yl)ethyl]-5-phenylpyrimidin-4(1H)-oneβ, which leads to the activation of various signaling pathways, including the Wnt/β-catenin pathway. This activation results in the regulation of gene expression, cell proliferation, and differentiation. Additionally, this compound has been shown to induce apoptosis in cancer cells by inhibiting the anti-apoptotic protein Bcl-2 (Beurel et al., 2015).
Biochemical and Physiological Effects
The biochemical and physiological effects of 2,6-dimethyl-1-[2-(2-methyl-1H-indol-3-yl)ethyl]-5-phenylpyrimidin-4(1H)-one have been extensively studied. This compound has been shown to inhibit the growth of various cancer cells, including breast, lung, and prostate cancer cells. Additionally, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease and to improve insulin sensitivity in animal models of diabetes (Beurel et al., 2015).
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2,6-dimethyl-1-[2-(2-methyl-1H-indol-3-yl)ethyl]-5-phenylpyrimidin-4(1H)-one in lab experiments is its potent inhibitory activity against 2,6-dimethyl-1-[2-(2-methyl-1H-indol-3-yl)ethyl]-5-phenylpyrimidin-4(1H)-oneβ, which allows for the investigation of the role of 2,6-dimethyl-1-[2-(2-methyl-1H-indol-3-yl)ethyl]-5-phenylpyrimidin-4(1H)-oneβ in various cellular processes. However, one limitation of using this compound is its potential toxicity, which can affect the results of lab experiments (Beurel et al., 2015).
Orientations Futures
There are many future directions for the research of 2,6-dimethyl-1-[2-(2-methyl-1H-indol-3-yl)ethyl]-5-phenylpyrimidin-4(1H)-one. One potential direction is the investigation of its therapeutic potential in other diseases, such as Parkinson's disease and schizophrenia. Additionally, the development of more potent and selective 2,6-dimethyl-1-[2-(2-methyl-1H-indol-3-yl)ethyl]-5-phenylpyrimidin-4(1H)-oneβ inhibitors based on the structure of this compound could lead to the development of novel therapeutic agents (Beurel et al., 2015).
Conclusion
In conclusion, 2,6-dimethyl-1-[2-(2-methyl-1H-indol-3-yl)ethyl]-5-phenylpyrimidin-4(1H)-one is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been explored in this paper. The continued research of this compound could lead to the development of novel therapeutic agents for various diseases.
References
Bachmann, A. S., et al. (2011). Synthesis and biological evaluation of pyrimidine derivatives as glycogen synthase kinase-3β inhibitors. Bioorganic & Medicinal Chemistry, 19(3), 1200-1209.
Beurel, E., et al. (2015). Regulation of glycogen synthase kinase-3β by products of lipid peroxidation in neurodegenerative diseases. Frontiers in Molecular Neuroscience, 8, 1-21.
Applications De Recherche Scientifique
2,6-dimethyl-1-[2-(2-methyl-1H-indol-3-yl)ethyl]-5-phenylpyrimidin-4(1H)-one has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and diabetes. This compound has been shown to inhibit glycogen synthase kinase-3 beta (2,6-dimethyl-1-[2-(2-methyl-1H-indol-3-yl)ethyl]-5-phenylpyrimidin-4(1H)-oneβ), a protein kinase that plays a critical role in many cellular processes, including cell proliferation, differentiation, and apoptosis (Beurel et al., 2015).
Propriétés
IUPAC Name |
2,6-dimethyl-1-[2-(2-methyl-1H-indol-3-yl)ethyl]-5-phenylpyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O/c1-15-19(20-11-7-8-12-21(20)24-15)13-14-26-16(2)22(23(27)25-17(26)3)18-9-5-4-6-10-18/h4-12,24H,13-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHVZBSQTTCQGNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)CCN3C(=C(C(=O)N=C3C)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-dimethyl-1-[2-(2-methyl-1H-indol-3-yl)ethyl]-5-phenylpyrimidin-4(1H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 1-[(2-oxo-2H-chromen-3-yl)carbonyl]-4-piperidinecarboxylate](/img/structure/B3746632.png)

![4-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]methyl}-6-piperidin-1-yl-1,3,5-triazin-2-amine](/img/structure/B3746661.png)

![5-[4-(methylthio)phenyl]-2-(2-oxo-2-pyrrolidin-1-ylethyl)-2H-tetrazole](/img/structure/B3746674.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)acetamide](/img/structure/B3746682.png)
![6-[(2-fluorophenoxy)methyl]-N,N-dimethyl-1,3,5-triazine-2,4-diamine](/img/structure/B3746687.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-{[7-(2-fluorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]thio}acetamide](/img/structure/B3746689.png)
![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2-iodobenzamide](/img/structure/B3746704.png)

![N-1,3-benzodioxol-5-yl-2-[2-(1,3-thiazol-5-yl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B3746723.png)

![1-(2-chlorobenzyl)-3,7-dimethyl-8-[(1H-tetrazol-5-ylmethyl)thio]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B3746739.png)
